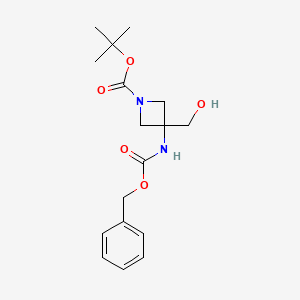
1-Boc-3-(Cbz-amino)azetidine-3-methanol
概要
説明
1-Boc-3-(Cbz-amino)azetidine-3-methanol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a benzyloxycarbonyl (Cbz) protecting group on the amino group. The methanol moiety is attached to the azetidine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(Cbz-amino)azetidine-3-methanol typically involves multiple steps. One common method starts with the preparation of azetidine-3-methanol, which is then protected with Boc and Cbz groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine. The Boc protection is usually introduced using di-tert-butyl dicarbonate, while the Cbz protection is added using benzyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1-Boc-3-(Cbz-amino)azetidine-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: The Boc and Cbz protecting groups can be selectively removed or substituted under specific conditions
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic or basic conditions are used to remove Boc and Cbz groups, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenation over palladium for Cbz removal
Major Products
The major products formed from these reactions include various protected and deprotected azetidine derivatives, which can be further functionalized for use in different applications .
科学的研究の応用
1-Boc-3-(Cbz-amino)azetidine-3-methanol is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: It is used in the development of peptidomimetics and nucleic acid analogs.
Medicine: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: It is used in the production of fine chemicals and as a building block in various industrial processes
作用機序
The mechanism of action of 1-Boc-3-(Cbz-amino)azetidine-3-methanol involves its ability to act as a protecting group in organic synthesis. The Boc and Cbz groups protect the amino functionalities during chemical reactions, preventing unwanted side reactions. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of target molecules .
類似化合物との比較
Similar Compounds
- 1-Boc-3-(aminomethyl)azetidine
- 3-(Boc-amino)azetidine
- 1-Cbz-3-amino-3-methylpyrrolidine
- 1-Boc-3-azetidinone
Uniqueness
1-Boc-3-(Cbz-amino)azetidine-3-methanol is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amino functionalities. This dual protection allows for greater flexibility in synthetic applications, making it a valuable intermediate in the synthesis of complex molecules .
特性
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-16(2,3)24-15(22)19-10-17(11-19,12-20)18-14(21)23-9-13-7-5-4-6-8-13/h4-8,20H,9-12H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDPXILIQSHPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















